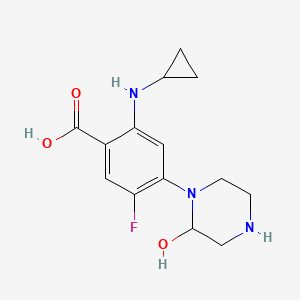
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropylamino group, a fluorine atom, and a hydroxypiperazinyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core, followed by the introduction of the cyclopropylamino and hydroxypiperazinyl groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product.
Ring opening of aziridines: This involves the reaction of aziridines with N-nucleophiles to form the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes. Molecular docking studies have shown that the compound can bind to active sites of target proteins, inhibiting their activity and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure and exhibit similar biological activities.
Fluorinated benzoic acids: Compounds with a fluorine atom attached to a benzoic acid core have comparable chemical properties and reactivity.
Uniqueness
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is unique due to the combination of its cyclopropylamino, fluorine, and hydroxypiperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
918800-07-4 |
|---|---|
Fórmula molecular |
C14H18FN3O3 |
Peso molecular |
295.31 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H18FN3O3/c15-10-5-9(14(20)21)11(17-8-1-2-8)6-12(10)18-4-3-16-7-13(18)19/h5-6,8,13,16-17,19H,1-4,7H2,(H,20,21) |
Clave InChI |
MROAWUOFFVXUED-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CC(=C(C=C2C(=O)O)F)N3CCNCC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)

![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
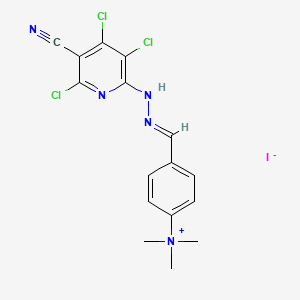
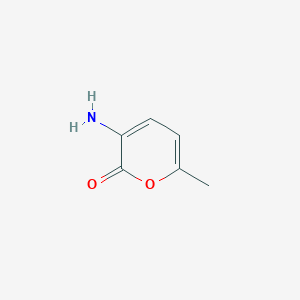
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
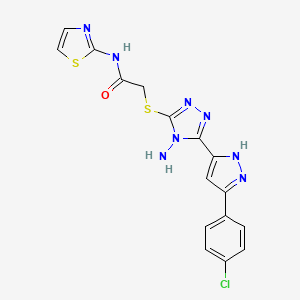
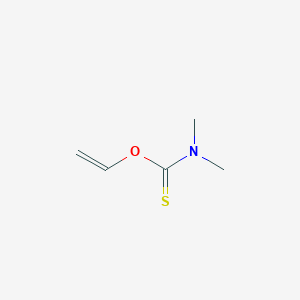
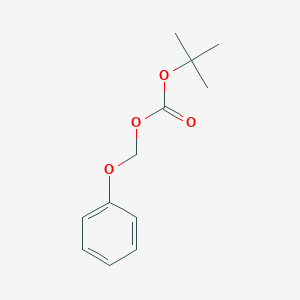
![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)

![tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B15174117.png)
